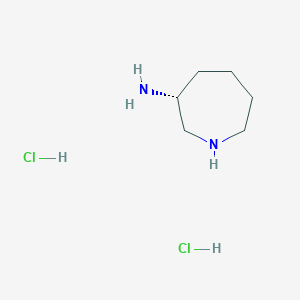
(3R)-Azepan-3-amine;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R)-Azepan-3-amine;dihydrochloride is a chemical compound with a specific stereochemistry, indicating the presence of a chiral center. This compound is a derivative of azepane, a seven-membered nitrogen-containing heterocycle. The dihydrochloride form indicates that it is a salt formed with two molecules of hydrochloric acid, which enhances its solubility in water and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-Azepan-3-amine;dihydrochloride typically involves the stereoselective reduction of a precursor compound. One common method includes the reduction of a corresponding ketone or imine using a chiral reducing agent to ensure the correct stereochemistry. The reaction conditions often involve low temperatures and the use of solvents like tetrahydrofuran or ethanol to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic hydrogenation processes. These methods utilize metal catalysts such as palladium or platinum on carbon to achieve high yields and purity. The process is optimized for large-scale production by controlling parameters like pressure, temperature, and reaction time.
Analyse Des Réactions Chimiques
Types of Reactions
(3R)-Azepan-3-amine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: It can be further reduced to form more saturated amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various substituted azepane derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as alkyl halides or acyl chlorides are employed under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include oxo-azepane derivatives, more saturated amine derivatives, and various substituted azepane compounds, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
(3R)-Azepan-3-amine;dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders due to its structural similarity to certain neurotransmitters.
Industry: In the industrial sector, it is used in the synthesis of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of (3R)-Azepan-3-amine;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets. The pathways involved often include neurotransmitter systems, where the compound can influence synaptic transmission and neuronal activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3R,3’S)-Dihydroxy-β-carotene (Meso-zeaxanthin): This compound shares a similar stereochemistry and is used in nutritional supplements.
(2S,3R)-3-Methylglutamate: Another compound with a similar stereochemistry, used in the study of excitatory amino acid transporters.
Uniqueness
(3R)-Azepan-3-amine;dihydrochloride is unique due to its specific stereochemistry and the presence of the azepane ring, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C6H16Cl2N2 |
|---|---|
Poids moléculaire |
187.11 g/mol |
Nom IUPAC |
(3R)-azepan-3-amine;dihydrochloride |
InChI |
InChI=1S/C6H14N2.2ClH/c7-6-3-1-2-4-8-5-6;;/h6,8H,1-5,7H2;2*1H/t6-;;/m1../s1 |
Clé InChI |
UGXGMLAGNPGHSA-QYCVXMPOSA-N |
SMILES isomérique |
C1CCNC[C@@H](C1)N.Cl.Cl |
SMILES canonique |
C1CCNCC(C1)N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


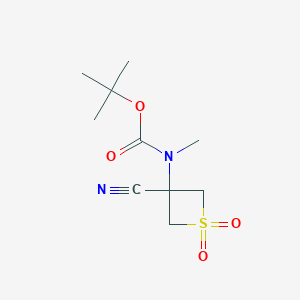
![2-Aminopyrrolo[3,4-d]imidazol-4(1H)-one](/img/structure/B12856962.png)
![2-(Oxazol-4-yl)-1H-benzo[d]imidazol-6-amine](/img/structure/B12856969.png)

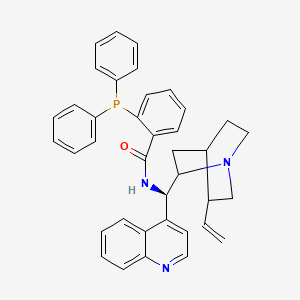
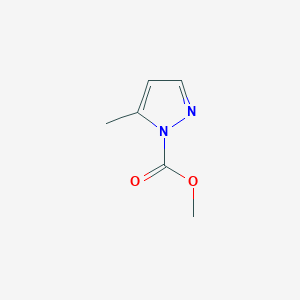

![2-(Hydroxymethyl)benzo[d]oxazole-4-carboxamide](/img/structure/B12856983.png)
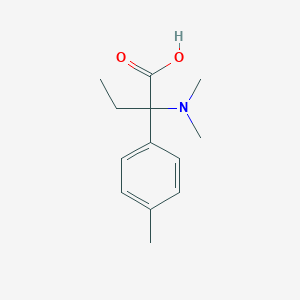
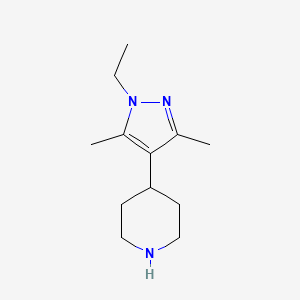
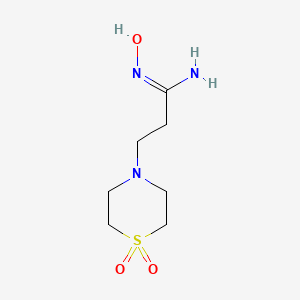

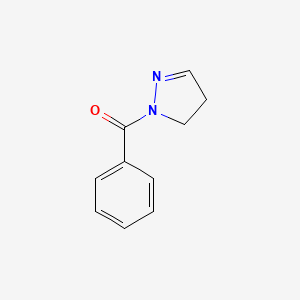
![3,6-Dichloro-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B12857026.png)
